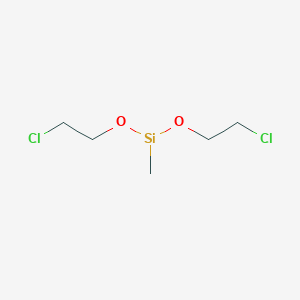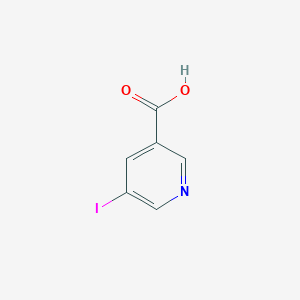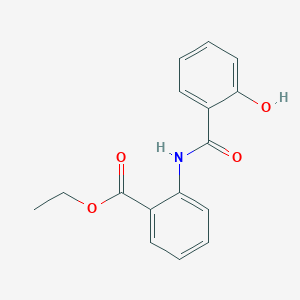![molecular formula C17H26O2 B096255 4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one CAS No. 18938-06-2](/img/structure/B96255.png)
4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one, commonly known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and dependence. However, its unique chemical structure and pharmacological properties have made it a subject of interest for scientific research.
Wirkmechanismus
AH-7921 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which may contribute to its analgesic properties. However, its exact mechanism of action is not fully understood and requires further investigation.
Biochemische Und Physiologische Effekte
AH-7921 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been found to increase dopamine release in the brain, which may contribute to its reinforcing effects.
Vorteile Und Einschränkungen Für Laborexperimente
AH-7921 has several advantages for laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, its high potential for abuse and dependence, as well as its classification as a controlled substance, limit its availability and use in research studies.
Zukünftige Richtungen
Future research on AH-7921 should focus on further elucidating its mechanism of action and pharmacological properties. Additionally, studies should investigate its potential as a treatment for opioid addiction and as an alternative to traditional opioid therapy. Finally, research should explore the development of safer and more effective opioid analgesics with reduced potential for abuse and dependence.
Synthesemethoden
AH-7921 can be synthesized through a multi-step process involving the condensation of 4-methoxyphenylacetonitrile with cyclohexanone followed by reduction and acetylation. The yield of the final product can be improved through optimization of reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
AH-7921 has been studied for its potential use as a pain reliever and as a treatment for opioid addiction. It has been shown to have analgesic effects in animal models, although its potency is lower than that of morphine. Additionally, it has been found to produce less respiratory depression and physical dependence than other opioids, making it a potential alternative for opioid therapy.
Eigenschaften
CAS-Nummer |
18938-06-2 |
|---|---|
Produktname |
4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one |
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
8-acetyltricyclo[9.4.0.03,7]pentadecan-2-one |
InChI |
InChI=1S/C17H26O2/c1-11(18)13-10-9-12-5-2-3-6-14(12)17(19)16-8-4-7-15(13)16/h12-16H,2-10H2,1H3 |
InChI-Schlüssel |
PBRSGKPXGQWFEO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2CCCCC2C(=O)C3C1CCC3 |
Kanonische SMILES |
CC(=O)C1CCC2CCCCC2C(=O)C3C1CCC3 |
Synonyme |
4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



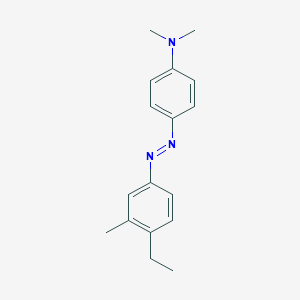
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
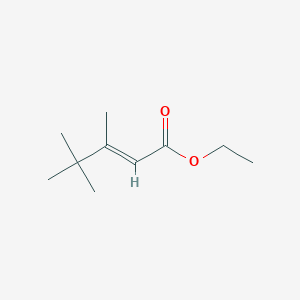
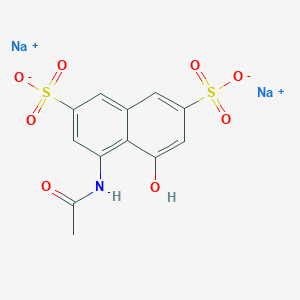
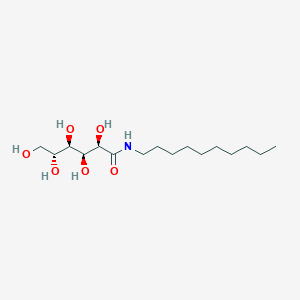
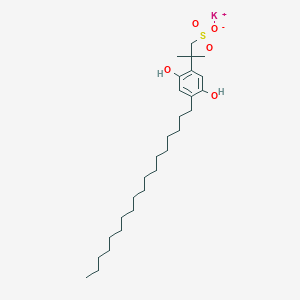
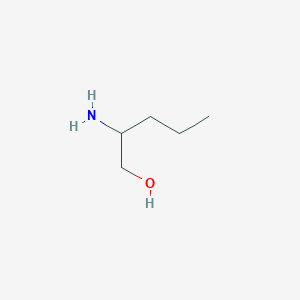
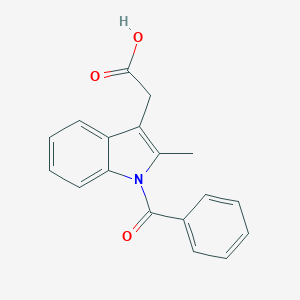
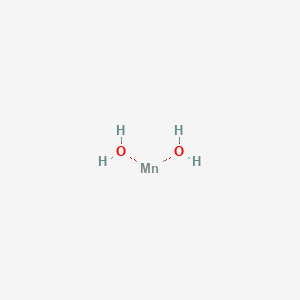
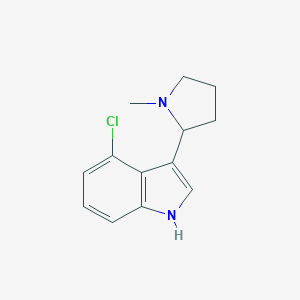
![(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B96192.png)
